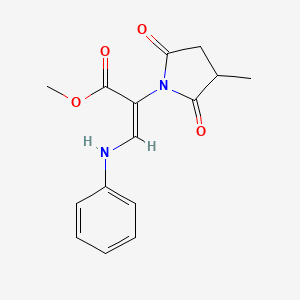
Sydowimide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sydowimide A is a novel compound derived from the marine fungus Aspergillus sydowii DL1045. It has garnered significant attention due to its potent inhibitory effects on protein tyrosine phosphatases, making it a promising candidate for drug development, particularly in the treatment of cancer, diabetes, and autoimmune disorders .
Méthodes De Préparation
Sydowimide A is synthesized through a chemical epigenetic regulation approach. This involves adding a histone deacetylase inhibitor, such as suberoylanilide hydroxamic acid, to the culture of Aspergillus sydowii DL1045. This induces the production of secondary metabolites, among which this compound is identified . The specific synthetic routes and reaction conditions for industrial production are not extensively documented, but the process involves biotransformation by the marine fungus and subsequent isolation and purification of the compound .
Analyse Des Réactions Chimiques
Sydowimide A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Sydowimide A has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of protein tyrosine phosphatases.
Biology: It helps in understanding the role of protein tyrosine phosphatases in cellular processes.
Mécanisme D'action
Sydowimide A exerts its effects by inhibiting protein tyrosine phosphatases, specifically Src homology region 2 domain-containing phosphatase-1, T-cell protein tyrosine phosphatase, and leukocyte common antigen. The inhibition occurs with IC50 values of 1.5, 2.4, and 18.83 μM, respectively . This inhibition disrupts the signaling pathways involved in cell growth, differentiation, and immune response, making it a promising candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Sydowimide A is unique due to its potent inhibitory effects on multiple protein tyrosine phosphatases. Similar compounds include:
SAHA derivatives: These compounds are also derived from Aspergillus sydowii and exhibit inhibitory effects on protein tyrosine phosphatases.
This compound stands out due to its broad spectrum of inhibition and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H16N2O4 |
|---|---|
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
methyl (E)-3-anilino-2-(3-methyl-2,5-dioxopyrrolidin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C15H16N2O4/c1-10-8-13(18)17(14(10)19)12(15(20)21-2)9-16-11-6-4-3-5-7-11/h3-7,9-10,16H,8H2,1-2H3/b12-9+ |
Clé InChI |
WWCNUZACVNKNFW-FMIVXFBMSA-N |
SMILES isomérique |
CC1CC(=O)N(C1=O)/C(=C/NC2=CC=CC=C2)/C(=O)OC |
SMILES canonique |
CC1CC(=O)N(C1=O)C(=CNC2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione](/img/structure/B12368149.png)







![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)


![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)


